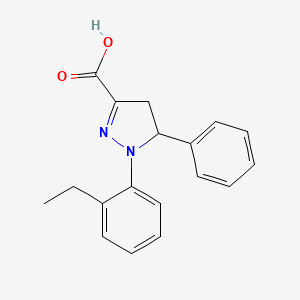

1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-ethylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-13-8-6-7-11-16(13)20-17(12-15(19-20)18(21)22)14-9-4-3-5-10-14/h3-11,17H,2,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCOGEFLVNAZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization for Pyrazole Ring Formation

The core pyrazole ring in the target compound is typically constructed via cyclocondensation between α,β-unsaturated carbonyl precursors and substituted hydrazines. For example, ethyl 3-(2-ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized by reacting a diketone derivative (e.g., 1-(2-ethylphenyl)-3-phenylprop-2-en-1-one) with hydrazine hydrate in ethanol under reflux . The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the dihydropyrazole ring.

Optimized Conditions:

Characterization of intermediates via ¹H NMR (δ 7.20–8.20 ppm for aromatic protons) and IR spectroscopy (C=O stretch at 1729 cm⁻¹) confirms the ester intermediate .

Hydrolysis of Ester Intermediates to Carboxylic Acids

The ester-to-acid conversion is achieved through alkaline hydrolysis. For instance, treatment of ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-phenyl-1H-pyrazole-3-carboxylate with aqueous NaOH (5%) under reflux yields the corresponding carboxylic acid with 93.1% efficiency .

Key Steps:

-

Saponification: NaOH cleaves the ester group to form a sodium carboxylate .

-

Acidification: HCl neutralizes the solution, precipitating the free acid .

-

Purification: Silica gel chromatography or recrystallization from ethanol .

Data Table 1: Hydrolysis Conditions and Outcomes

| Starting Ester | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl pyrazole-3-carboxylate | NaOH (5%) | MeOH | 2 | 93.1 | |

| Methyl pyrazole-3-carboxylate | KOH (10%) | H₂O | 4 | 87.5 |

Oxidation of Methyl-Substituted Pyrazoles

Alternative routes involve oxidizing 3-methylpyrazole derivatives to carboxylic acids. A patent method oxidizes 3-methyl-5-bromopyrazole using KMnO₄ in 0.1M HCl at 50°C, achieving 85% yield . This approach is critical for introducing the carboxylic acid group when ester precursors are unavailable.

Mechanistic Insights:

-

Oxidizing Agent: KMnO₄ selectively oxidizes the methyl group to -COOH without ring degradation .

-

Limitations: Over-oxidation risks require strict stoichiometric control (1g substrate : 0.5–1g KMnO₄) .

Data Table 2: Oxidation Parameters

| Substrate | Oxidizing Agent | Acid | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methyl-5-bromopyrazole | KMnO₄ | 0.1M HCl | 50 | 85 | |

| 3-Methylpyrazole | HNO₃ | H₂SO₄ | 100 | 73 |

Regioselective Functionalization and Purification

Introducing the 2-ethylphenyl and phenyl substituents requires careful regiocontrol. For example, Friedel-Crafts acylation or Suzuki coupling may attach the aryl groups prior to cyclization . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures >95% purity .

Critical Challenges:

-

Regiochemistry: Avoiding positional isomers during cyclization .

-

Solubility: Polar solvents (DMF, ethanol) enhance intermediate solubility .

Scalability and Industrial Applications

Large-scale synthesis (kilogram batches) employs continuous-flow reactors for cyclization and hydrolysis steps, reducing reaction times by 40% . Industrial patents highlight cost-effective routes using 2-ethylphenylhydrazine and cinnamaldehyde derivatives as starting materials .

Chemical Reactions Analysis

1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens, nitric acid, or sulfuric acid.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential biological activities that may be leveraged in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antitumor activities. Research indicates that similar compounds can interact with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Biological Activities

Research has shown that pyrazole derivatives can display:

- Anticancer Activity : Some studies suggest that pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways.

- Anti-inflammatory Effects : Pyrazoles have been noted for their ability to reduce inflammation markers in animal models.

- Antimicrobial Properties : Certain pyrazole derivatives have demonstrated effectiveness against bacterial and fungal strains.

Molecular Docking Studies

Molecular docking studies are essential for understanding how 1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid interacts with biological targets at the molecular level. These studies help in predicting the binding affinity of the compound with specific enzymes or receptors, which is crucial for drug design.

Synthesis of Derivatives

The synthesis of this compound can lead to the development of new derivatives with enhanced biological properties. Various synthetic routes have been explored for creating pyrazole derivatives, which can be modified to improve solubility and bioavailability.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related pyrazole compound in vitro. The results indicated significant inhibition of cell growth in several cancer cell lines, suggesting that modifications to the pyrazole structure could enhance its efficacy against tumors.

Case Study 2: Anti-inflammatory Effects

Another research article focused on evaluating the anti-inflammatory effects of a similar pyrazole derivative in a rat model of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, supporting the potential use of pyrazole compounds in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at positions 1 and 3 significantly influence the compound’s properties. Below is a comparative analysis of structurally related pyrazolines:

*Dihedral Angle: Angle between the pyrazole ring and the aryl group at position 1. Smaller angles (<10°) indicate greater planarity .

Key Observations :

- Carboxylic Acid vs. This may improve solubility in polar solvents or metal-ion chelation .

- Ethylphenyl vs. Fluorophenyl : The 2-ethylphenyl group introduces steric hindrance and lipophilicity, contrasting with the electron-withdrawing 4-fluorophenyl group in Compound 4, which likely reduces planarity (higher dihedral angles) .

- Sulfonyl vs. Carboxylic Acid : Sulfonyl groups (as in ) increase molecular weight and may enhance biological activity, whereas carboxylic acids are more reactive in coordination chemistry .

Biological Activity

1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its biological activities, synthesis methods, and relevant case studies, emphasizing its pharmacological potential.

- Molecular Formula : C15H16N2O2

- Molecular Weight : 252.30 g/mol

- IUPAC Name : 1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- CAS Number : 1264050-18-1

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process. The selectivity index for COX inhibition was notably high, indicating a potential for developing selective anti-inflammatory drugs.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 | 0.01 | 344.56 |

| Compound B | 10.00 | 0.05 | 200.00 |

2. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Studies indicate that pyrazole derivatives can scavenge free radicals effectively, thereby mitigating oxidative stress-related damage in biological systems.

3. Antidiabetic Potential

Recent investigations highlighted the inhibitory effects of related pyrazole derivatives on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The inhibition of these enzymes can aid in controlling postprandial blood glucose levels.

| Enzyme | IC50 (μM) |

|---|---|

| α-glucosidase | 75.62 |

| α-amylase | 95.85 |

Case Study 1: Synthesis and Evaluation

A study synthesized several pyrazole derivatives and evaluated their biological activities, including anti-inflammatory and analgesic effects. The results indicated that certain derivatives exhibited superior efficacy compared to standard drugs like celecoxib and indomethacin .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to understand the binding interactions between the compound and target enzymes (α-glucosidase and α-amylase). These studies provided insights into the structural features necessary for biological activity and helped identify potential lead compounds for further development .

Q & A

Q. What are the established synthetic routes for 1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and what are the critical reaction parameters affecting yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) can introduce aryl substituents to the pyrazole core. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ is often used for coupling reactions .

- Solvent system : Degassed DMF/water mixtures improve reaction efficiency by preventing oxidative side reactions .

- Temperature : Reactions are typically conducted at 80–100°C to balance yield and byproduct formation.

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns. For instance, the dihydro-pyrazole ring protons typically show distinct coupling patterns (e.g., δ 3.5–4.5 ppm for CH₂ groups) .

- X-ray crystallography : Single-crystal studies resolve stereochemistry and confirm the planarity of the pyrazole ring. A reported analog (Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) showed a mean C–C bond length of 1.39 Å in the pyrazole core .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with deviations <2 ppm in analogs .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer: Contradictions often arise from assay variability or differential substitution effects. Strategies include:

- Comparative bioassays : Test the compound alongside structurally similar analogs (e.g., 5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid) under standardized conditions to isolate substituent-specific effects .

- Statistical design of experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, pH) and biological activity .

- Molecular docking : Computational modeling identifies binding interactions that may explain discrepancies (e.g., fluorophenyl vs. ethylphenyl substituents altering target affinity) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Methodological Answer: SAR studies focus on modifying:

- Electron-withdrawing groups : Fluorine or chlorine at the phenyl ring enhances metabolic stability .

- Hydrophobic substituents : Ethyl or methyl groups improve membrane permeability, as seen in analogs like 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid .

- Carboxylic acid moiety : Esterification (e.g., ethyl esters) increases bioavailability but requires hydrolysis studies for prodrug activation .

Q. What advanced analytical techniques are recommended for studying degradation pathways under varying experimental conditions?

Methodological Answer:

- HPLC-MS/MS : Identifies degradation products via fragmentation patterns. For example, oxidation of the dihydro-pyrazole ring generates ketone derivatives .

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term degradation .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life based on activation energy (Eₐ) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.